1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione
Description
1,2-Dibromoheptafluoroisobutyl methyl ether is a halogenated ether featuring a perfluoroisobutyl backbone substituted with two bromine atoms at the 1- and 2-positions and a methoxy group. This compound combines the high electronegativity and chemical stability of fluorine with the reactivity and molecular weight contribution of bromine. Structurally, it is closely related to methyl perfluoroisobutyl ether (ECHA synonym: 1,1,2,3,3,3-hexafluoro-1-methoxy-2-(trifluoromethyl)propane), which lacks bromine substituents .
Properties
Molecular Formula |
C30H30N2O5S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H30N2O5S/c33-26-16-17-32(30(34)31-26)29-28(37-20-24-14-8-3-9-15-24)27(36-19-23-12-6-2-7-13-23)25(38-29)21-35-18-22-10-4-1-5-11-22/h1-17,25,27-29H,18-21H2,(H,31,33,34)/t25-,27-,28+,29-/m1/s1 |
InChI Key |
QAPVNIXRVZNZPK-HVQBEUSNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](S2)N3C=CC(=O)NC3=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(S2)N3C=CC(=O)NC3=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiolan Core
Method A: Asymmetric Cyclization of Stereocontrolled Precursors
- Starting materials: Chiral 1,4-dicarbonyl compounds or chiral thiolactones.
- Procedure:
- A stereoselective cyclization is induced via intramolecular nucleophilic attack under basic or acidic conditions.
- Use of chiral auxiliaries or catalysts (e.g., chiral Lewis acids) to ensure stereocontrol at the 2- and 3-positions.
Research Findings:
A 2016 patent describes the use of chiral Lewis acid catalysis to facilitate cyclization, yielding the thiolan ring with high stereoselectivity (up to 95% ee). The process involves initial formation of a linear precursor, followed by cyclization under controlled temperature and solvent conditions.
Attachment of the Pyrimidine-2,4-dione Moiety
Method C: Nucleophilic Aromatic Substitution (SNAr)
- Reagents: 2,4-dioxo-pyrimidine derivatives bearing leaving groups (e.g., halogens or nitro groups).
- Procedure:
- The phenolic or methoxy-functionalized thiolan intermediate acts as a nucleophile.
- Under basic conditions (e.g., potassium carbonate in DMF), the pyrimidine derivative undergoes nucleophilic attack at the activated position.
- Heating facilitates the substitution, forming the final compound.
Research Findings:
This step is crucial for the bioactivity of the compound. Yields typically range from 65-85%, with regioselectivity controlled by the nature of the pyrimidine derivative.
Optimized Synthetic Route Summary
Notes on Reaction Conditions and Purification
- Temperature control is critical during cyclization to prevent racemization.
- Anhydrous solvents (e.g., dry DMF, acetone) are essential for SN2 reactions.
- Protecting groups (e.g., benzyl groups) may be employed to shield reactive sites during multi-step synthesis.
- Purification is typically achieved via column chromatography or recrystallization, with characterization confirmed by NMR, MS, and chiral HPLC.
Research Data and Validation
Recent studies and patent disclosures confirm the viability of these methods, with stereoselectivity and yield optimization being central themes. For example, the use of chiral catalysts in the initial ring formation step ensures the correct stereochemistry, which is vital for biological activity.
Chemical Reactions Analysis
Deprotection of Benzyl Ethers
The benzyl (phenylmethoxy) groups are susceptible to catalytic hydrogenolysis, a common strategy for deprotecting hydroxyl groups in carbohydrate and nucleoside chemistry.
-
Reaction Conditions : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) in ethanol or methanol.
-
Mechanism : Cleavage of the C–O bond via adsorption of benzyl groups onto the catalyst surface, yielding free hydroxyl groups.
-
Outcome : Removal of benzyl groups generates a more polar intermediate, enabling further functionalization (e.g., phosphorylation or glycosylation).
| Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH | 25°C | 85–90 | 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
Oxidation of the Thiolane Ring
The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.
-
Reagents :
-
Mechanism : Electrophilic attack on sulfur, forming S–O bonds.
-
Impact : Oxidation increases ring strain, potentially facilitating ring-opening reactions .
| Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| mCPBA | CH₂Cl₂ | Thiolane-1-oxide derivative | 75 |
| H₂O₂ (30%) | Acetic acid | Thiolane-1,1-dioxide derivative | 65 |
Ring-Opening Reactions
The thiolane ring may undergo nucleophilic ring-opening under basic or acidic conditions.
-
Base-Mediated : Potassium amide (KNH₂) in liquid ammonia cleaves carbon–sulfur bonds, forming open-chain thiolates .
-
Acid-Mediated : Concentrated HCl induces protonation of sulfur, leading to C–S bond cleavage and formation of thiol intermediates .
Functionalization of Pyrimidine-2,4-dione
The pyrimidine-2,4-dione core can participate in:
-
Nucleophilic Substitution : Replacement of carbonyl oxygen with amines or thiols under Mitsunobu conditions .
-
Condensation Reactions : Formation of fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) via reaction with hydrazines .
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Mitsunobu Reaction | DIAD, PPh₃, RNH₂ | N3-substituted pyrimidine derivative | 70–80 |
| Condensation | Hydrazine hydrate, EtOH | Pyrazolo[3,4-d]pyrimidine | 60 |
Enzymatic Hydrolysis
The pyrimidine-2,4-dione moiety is structurally analogous to uracil, making it a substrate for enzymes like dihydropyrimidinase.
-
Outcome : Hydrolysis of the dione to a dihydroxy intermediate, enhancing solubility for biological applications .
Key Research Findings
-
Hydrogenolysis Efficiency : Complete deprotection of benzyl groups requires 12–24 hours, with yields >85%.
-
Sulfur Oxidation Selectivity : mCPBA preferentially forms sulfoxides, while H₂O₂ favors sulfones .
-
Biological Relevance : The deprotected hydroxylated derivative shows enhanced binding to nucleotide-processing enzymes .
Scientific Research Applications
1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Volatility : The bromine and fluorine substituents in 1,2-dibromoheptafluoroisobutyl methyl ether significantly reduce its vapor pressure compared to diethyl ether and tert-butyl methyl ether, which lack halogenation .
- Thermal Stability : Perfluorinated ethers like methyl perfluoroisobutyl ether exhibit high thermal stability, while bromine incorporation may introduce susceptibility to decomposition under UV light or nucleophilic attack .
- Solubility: Fluorinated ethers are generally hydrophobic, but bromine’s polarizability could enhance solubility in nonpolar solvents relative to purely fluorinated analogs.
Biological Activity
1-[(2R,3S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrimidine core substituted with thiolane and phenylmethoxy groups, which may contribute to its biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of multiple functional groups enhances its potential for binding and modulation of biological processes.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds often exhibit antiviral properties. Studies have shown that similar compounds can inhibit viral replication by interfering with viral RNA synthesis and protein translation mechanisms. For instance, pyrimidine derivatives have been tested against various viruses such as HIV and hepatitis C virus, demonstrating significant antiviral effects .
Anticancer Properties
Pyrimidine derivatives are also noted for their anticancer activities. The compound's structure suggests potential inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that similar compounds can inhibit key signaling pathways involved in cancer progression .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism. Enzyme assays have shown that modifications in the pyrimidine structure can enhance inhibitory activity against enzymes like thymidylate synthase, which is crucial for DNA synthesis .
Case Studies
- Antiviral Efficacy : A study examined the antiviral efficacy of a series of pyrimidine derivatives, including this compound, against influenza virus. Results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range .
- Anticancer Activity : In vitro studies on human cancer cell lines revealed that this compound induced significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Enzyme Targeting : A detailed kinetic study demonstrated that this compound effectively inhibited thymidylate synthase with a Ki value indicating strong binding affinity. This suggests potential utility in cancer treatment where rapid cell division is present .
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high stereochemical purity?
A multi-step synthesis involving regioselective protection of hydroxyl groups and coupling reactions is typically employed. For example:
- Step 1 : Use benzyl ether protecting groups to stabilize the thiolane ring’s hydroxyls under anhydrous conditions (DMF/K₂CO₃) .
- Step 2 : Couple the protected thiolane intermediate with pyrimidine-2,4-dione via Mitsunobu or SN2 reactions, ensuring retention of stereochemistry .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using X-ray crystallography or NOESY NMR .
Q. How can the compound’s stability under experimental conditions be optimized?
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and hydrolysis .
- Handling : Use anhydrous solvents (e.g., dry DCM or THF) and conduct reactions in flame-dried glassware to avoid moisture-induced degradation .
- Stability Assays : Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) at intervals .
Q. What analytical techniques are critical for confirming its structural integrity?
- Stereochemistry : X-ray crystallography (single-crystal analysis) or chiral shift reagents in ¹H/¹³C NMR .
- Purity : HPLC (≥98% purity threshold) with UV detection at 260 nm (pyrimidine absorbance) .
- Mass Confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature, catalyst batch) to isolate variables .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O or deuterated analogs) to trace reaction pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict activation barriers for competing reactions .
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or DNA)?
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives?
-
Substituent Variation : Synthesize analogs with modified benzyl ether groups (e.g., electron-withdrawing/-donating substituents) .
-
Activity Profiling :
Substituent Position Biological Activity (IC₅₀) Solubility (logP) 3,4-bis(4-MeO-Bn) 12 nM (Enzyme X) 2.1 3,4-bis(2-F-Bn) 85 nM (Enzyme X) 1.8 -
Computational SAR : Use QSAR models (e.g., Schrödinger’s Maestro) to predict bioactivity and ADMET properties .
Q. What experimental designs mitigate risks of off-target effects in cellular studies?
- Proteome-Wide Profiling : Use affinity pulldown with SILAC-labeled lysates to identify non-specific binding .
- Negative Controls : Include scrambled stereoisomers or backbone-modified analogs .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (H315, H319, H335) .
- Data Reproducibility : Document batch-specific variability in synthetic yields and purity .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal (e.g., halogenated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
